4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Overview
Description
“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is an organic compound with the molecular formula C10H7F3O2 . It is also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It was also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” can be represented by the SMILES string FC(F)(F)C(=O)CC(=O)c1ccccc1
.
Chemical Reactions Analysis
While specific chemical reactions involving “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” are not available, it has been used in the synthesis of NNO ketoimines via Schiff base condensation reactions .
Physical And Chemical Properties Analysis
“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is a solid at 20°C . It has a molecular weight of 216.16 . It has a boiling point of 224°C and a melting point of 38-40°C . It is soluble in 95% ethanol .
Scientific Research Applications
Enantiomerically Pure Derivatives
The compound is used in the preparation of enantiomerically pure derivatives, substituted in the 2- or 3-position, from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. Key intermediates include 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, used in various reactions with electrophiles. This demonstrates its utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Gautschi, Schweizer & Seebach, 1994).
Structural Analysis and Synthesis
The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one and its reactions with hydroxylamine and hydrazine have been investigated. The crystal structure of these compounds reveals interesting molecular configurations, which are essential in understanding the chemical properties and potential applications in various chemical processes (Flores et al., 2018).
Trifluoromethylation at α-Position of α,β-Unsaturated Ketones
Studies have explored the trifluoromethylation at the α-position of α,β-unsaturated ketones, leading to the formation of 4-phenyl-3-(trifluoromethyl)butan-2-one. This process is significant in organic synthesis, particularly in the introduction of trifluoromethyl groups into various organic compounds (Sato et al., 2006).
Protection in Peptide Synthesis
The compound has been proposed as a protecting group for the N-H terminal of amino acids in peptide synthesis. The formation of peptide bonds using N-4,4,4-trifluoro-3-oxo-1-butenyl protected amino acids occurs without racemization, highlighting its importance in the synthesis of peptides (Gorbunova et al., 1991).
Binuclear Complex Formation
The compound has been studied for its ability to form binuclear complexes. This research is relevant in the field of coordination chemistry and may have implications for the development of new materials and catalysts (Pestov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJBWKYHRJXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473844 | |
Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
CAS RN |
731-00-0 | |
Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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